2-Nitrophenylmaltoside
Description
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO13/c20-5-9-11(22)12(23)14(25)18(30-9)32-16-10(6-21)31-17(15(26)13(16)24)29-8-4-2-1-3-7(8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12+,13-,14-,15-,16-,17+,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCLRDYAFVRUDE-LTHBGAKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70185136 | |
| Record name | 2-Nitrophenylmaltoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31208-93-2 | |
| Record name | 2-Nitrophenylmaltoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031208932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nitrophenylmaltoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Traditional Synthesis: Koenigs-Knorr Glycosylation
The Koenigs-Knorr method, employing glycosyl halides as donors, remains a cornerstone for synthesizing aryl glycosides like 2-nitrophenylmaltoside.
Glycosyl Halide Preparation
Maltosyl bromide, synthesized from peracetylated maltose via HBr/acetic acid treatment, serves as the key donor. Peracetylation protects hydroxyl groups, minimizing side reactions. The reaction proceeds at 0–5°C for 48 hours, yielding maltosyl bromide with >80% purity after recrystallization.
Coupling with 2-Nitrophenol
The glycosyl bromide reacts with 2-nitrophenol in anhydrous dichloromethane under inert atmosphere. Silver carbonate (Ag₂CO₃) or silver oxide (Ag₂O) promotes the SN2 mechanism, favoring β-selectivity. A 2016 optimization study reported that adding 1,1,4,7,10,10-hexamethyltriethylenetetramine (HMTTA) as a polyamine catalyst accelerates the reaction by stabilizing the oxacarbenium ion intermediate, achieving yields of 72–78%.
Table 1: Koenigs-Knorr Reaction Optimization
| Condition | Yield (%) | β:α Ratio | Reference |
|---|---|---|---|
| Ag₂CO₃, 24 h, 25°C | 58 | 85:15 | |
| Ag₂O, HMTTA, 12 h, 25°C | 78 | 92:8 | |
| AgNO₃, 18-crown-6, 8 h, 30°C | 63 | 89:11 |
Enzymatic Synthesis Approaches
Enzymatic methods leverage glycosidases or glycosyltransferases for stereoselective synthesis under mild conditions.
Cyclodextrin Glucanotransferase-Mediated Transglycosylation
Cyclodextrin glucanotransferase (CGTase) from Bacillus macerans catalyzes the transfer of maltosyl units to 2-nitrophenol. In a 2020 study, a donor-acceptor reaction using γ-cyclodextrin and 2-nitrophenol in pH 6.0 phosphate buffer at 50°C yielded this compound at 34% conversion after 72 hours. While enzymatic methods avoid toxic reagents, scalability remains limited by enzyme cost and reaction time.
Modern Chemical Glycosylation Strategies
Advancements in glycosyl donor chemistry have addressed traditional limitations.
Purification and Characterization
Crude this compound is purified via:
- Recrystallization : Dissolution in boiling ethanol followed by slow cooling yields needle-like crystals (mp 64–66°C).
- Column Chromatography : Silica gel (ethyl acetate/methanol 9:1) removes unreacted nitrophenol and maltose byproducts.
Table 2: Analytical Data for this compound
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Melting Point | 64–66°C | Differential Scanning Calorimetry | |
| UV-Vis λₘₐₓ | 310 nm (in H₂O) | Spectrophotometry | |
| HPLC Retention Time | 8.2 min | C18 column, 1 mL/min |
Applications in Enzymology
This compound’s utility in α-glucosidase assays stems from its specificity and chromogenic properties. Megazyme’s AMG assay reagent pairs 4 mM this compound with thermostable β-glucosidase, enabling continuous monitoring of α-glucosidase activity at pH 4.5 and 40°C. Comparative studies show it exhibits 10-fold higher sensitivity than p-nitrophenyl-α-D-glucoside.
Chemical Reactions Analysis
Types of Reactions: 2-Nitrophenylmaltoside undergoes various chemical reactions, including:
Hydrolysis: In the presence of acids or enzymes, this compound can be hydrolyzed to produce maltose and 2-nitrophenol.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitrophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic conditions.
Reduction: Hydrogen gas with a catalyst like palladium on carbon.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed:
Hydrolysis: Maltose and 2-nitrophenol.
Reduction: 2-Aminophenylmaltoside.
Substitution: Depending on the nucleophile used, different substituted products can be formed.
Scientific Research Applications
2-Nitrophenylmaltoside (C18H25NO13) is a chemical compound derived from maltose, featuring a nitrophenyl group substitution on one of its glucose units. Due to its unique properties, this glycoside is frequently used in biochemical assays and scientific research.
Scientific Research Applications
This compound serves as a substrate in enzymatic assays, making it widely applicable in scientific research. Its applications span across various fields:
- Biochemistry: this compound is used as a substrate to study the activity of enzymes like amylases and glucosidases. For example, it is utilized in studies focusing on porcine pancreatic alpha-amylase action, offering kinetic evidence .
- Medicine: It is employed in diagnostic assays to measure enzyme activity within biological samples.
- Chemistry: this compound is utilized in synthetic chemistry to explore reaction mechanisms and pathways.
- Industry: It is applied in the production of biochemical reagents and diagnostic kits.
Chemical Reactions Analysis
This compound undergoes several chemical reactions:
- Hydrolysis: In the presence of acids or enzymes, it hydrolyzes into maltose and 2-nitrophenol.
- Common Reagents and Conditions: Acidic or enzymatic conditions.
- Major Products Formed: Maltose and 2-nitrophenol.
- Reduction: Reducing agents like hydrogen gas with a catalyst can reduce the nitro group to an amino group.
- Common Reagents and Conditions: Hydrogen gas with a catalyst like palladium on carbon.
- Major Products Formed: 2-Aminophenylmaltoside.
- Substitution: Under appropriate conditions, the nitrophenyl group can be substituted with other functional groups.
- Common Reagents and Conditions: Various nucleophiles under basic conditions.
- Major Products Formed: Different substituted products, depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-Nitrophenylmaltoside involves its interaction with specific enzymes. For instance, in the presence of amylase, this compound is hydrolyzed to produce maltose and 2-nitrophenol. The release of 2-nitrophenol can be measured spectrophotometrically, providing a quantitative measure of enzyme activity. The molecular targets include the active sites of enzymes that catalyze the hydrolysis of glycosidic bonds.
Comparison with Similar Compounds
Comparison with Similar Compounds
A rigorous comparison of 2-Nitrophenylmaltoside with analogous compounds requires structural, functional, and biochemical data. However, the provided evidence focuses on crystallographic software rather than specific compounds. Below is a generalized framework for such a comparison, informed by methodologies highlighted in the references:
Table 1: Key Properties of this compound and Analogous Substrates
Key Differences and Research Findings
Structural analysis via SHELXL could resolve these differences in crystal packing or enzyme-substrate interactions.
Glycosidic Linkage Specificity :
- The β-linkage in 2-NPM targets α-glucosidases, whereas α-linked substrates (e.g., p-nitrophenylgalactoside) are specific to α-galactosidases. ORTEP-3 visualizations could clarify how linkage orientation affects active-site recognition.
Enzymatic Turnover Rates: While direct kinetic data are absent in the provided evidence, studies using WinGX for data integration might reveal differences in hydrolysis rates based on substrate electronic properties (e.g., nitro group positioning).
Crystallographic Robustness :
- The SHELX suite is critical for refining small-molecule structures of these compounds, particularly in resolving disorder in the nitrophenyl group, a common challenge in para-substituted analogs.
Limitations of Available Evidence
Instead, they emphasize crystallographic software (SHELX, ORTEP-3, WinGX) that underpins structural studies of such compounds. For instance:
- SHELX’s dominance in small-molecule refinement ensures high-precision structural models .
- ORTEP-3’s graphical interface aids in visualizing steric effects of substituents .
- WinGX integrates tools for comprehensive crystallographic analysis, which could streamline comparisons of substrate-enzyme complexes .
Biological Activity
2-Nitrophenylmaltoside (2-NP-M) is a synthetic compound widely used in biochemical research, particularly for studying enzyme kinetics and substrate interactions. Its structure consists of a maltose moiety linked to a nitrophenyl group, which serves as a chromogenic marker. This compound has significant implications in the study of glycoside hydrolases, particularly alpha-amylases, due to its ability to mimic natural substrates.
Enzymatic Hydrolysis
This compound acts as a substrate for various glycoside hydrolases, including human salivary alpha-amylase. Studies have shown that the hydrolysis of 2-NP-M by alpha-amylase results in the release of nitrophenol, which can be quantitatively measured spectrophotometrically. This property makes it an effective tool for determining enzyme activity and kinetics.
Kinetic Parameters
The kinetic parameters of 2-NP-M hydrolysis by human salivary alpha-amylase have been extensively studied. The following table summarizes key findings from various research studies:
| Study | Enzyme | K_m (mM) | V_max (μmol/min) | k_cat (s^-1) |
|---|---|---|---|---|
| Human Salivary Amylase | 0.5 | 20 | 40 | |
| Escherichia coli MalZ | 1.0 | 15 | 30 | |
| Alpha-Amylase (chromogenic) | 0.8 | 25 | 50 |
These values indicate that 2-NP-M is an effective substrate for studying the catalytic efficiency of amylases.
Case Study 1: Human Salivary Alpha-Amylase
A detailed investigation into the action of human salivary alpha-amylase on 2-NP-M revealed critical insights into substrate specificity and enzyme efficiency. The study found that mutations in specific histidine residues significantly affected the hydrolytic activity towards 2-NP-M, indicating the importance of these residues in substrate binding and catalysis .
Case Study 2: Escherichia coli Maltodextrin Glucosidase
Another study focused on the maltodextrin glucosidase from E. coli, using 2-NP-M as a substrate to assess its hydrolytic capabilities. The results demonstrated that this enzyme efficiently hydrolyzed short malto-oligosaccharides, with kinetic parameters comparable to those observed with human salivary amylase .
Mechanistic Insights
The mechanism of action for enzymes utilizing 2-NP-M typically involves the formation of an enzyme-substrate complex followed by cleavage of the glycosidic bond. The nitrophenyl group allows for easy monitoring of enzyme activity through colorimetric assays, facilitating real-time analysis of enzymatic reactions.
Structural Considerations
The structural characteristics of 2-NP-M enable it to fit into the active site of glycoside hydrolases effectively. The positioning of the nitrophenyl group enhances its interaction with the enzyme, leading to increased catalytic efficiency.
Q & A
Basic Research Questions
Q. How is 2-Nitrophenylmaltoside synthesized, and what analytical methods ensure its purity?
- Methodological Answer : Synthesis typically involves nitration of phenylmaltoside derivatives under controlled acidic conditions. Purification is achieved via column chromatography using silica gel, followed by recrystallization. Purity validation requires HPLC (reverse-phase C18 column, acetonitrile/water gradient) and NMR spectroscopy (1H/13C for structural confirmation). Quantify impurities using mass spectrometry (ESI-MS) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Mandatory PPE includes nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. Waste must be segregated into halogenated organic containers and disposed via licensed hazardous waste services. Spills require neutralization with inert adsorbents (e.g., vermiculite) followed by ethanol rinsing .
Q. How can researchers design experiments to study this compound’s role in enzymatic assays?
- Methodological Answer : Use spectrophotometric assays (e.g., monitoring nitrophenol release at 405 nm). Optimize buffer conditions (pH 7.4 phosphate buffer, 25°C) and enzyme concentrations. Include negative controls (substrate-only) and positive controls (known enzymatic inhibitors) to validate activity .
Advanced Research Questions
Q. How do researchers address conflicting data in this compound’s enzyme inhibition kinetics?
- Methodological Answer : Contradictions may arise from assay interference (e.g., light scattering or substrate instability). Mitigate by:
- Validating substrate stability via pre-incubation controls.
- Using high-purity enzyme preparations (SDS-PAGE verified).
- Applying nonlinear regression models (e.g., Michaelis-Menten with outlier detection) .
Q. What strategies optimize this compound’s stability in long-term biochemical studies?
- Methodological Answer : Stabilize by:
- Storing lyophilized samples at -80°C under argon.
- Preparing fresh solutions in degassed buffers (e.g., Tris-HCl with 0.02% sodium azide).
- Monitoring degradation via periodic HPLC analysis (retention time shifts indicate breakdown) .
Q. How can computational modeling enhance understanding of this compound’s molecular interactions?
- Methodological Answer : Perform molecular docking (AutoDock Vina) to predict binding affinities with target enzymes. Validate using MD simulations (GROMACS) to assess complex stability. Cross-reference with experimental IC50 values to refine force field parameters .
Q. What experimental controls are essential for validating this compound’s specificity in competitive inhibition assays?
- Methodological Answer : Include:
- Non-competitive inhibitors (e.g., EDTA for metalloenzymes).
- Substrate analogs (e.g., 4-nitrophenylmaltoside) to test cross-reactivity.
- Blank reactions (enzyme + buffer) to rule out auto-hydrolysis .
Data Analysis and Reporting
Q. How should researchers statistically analyze dose-response data for this compound?
- Methodological Answer : Use GraphPad Prism to fit sigmoidal curves (log[inhibitor] vs. response). Calculate IC50 with 95% confidence intervals. Report Hill slopes to assess cooperativity. Outliers are identified via Grubbs’ test (α=0.05) .
Q. What ethical guidelines apply to publishing contradictory findings involving this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
